molecular formula C11H13N3O4S2 B2549831 2-Ethylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868216-54-0

2-Ethylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole

Cat. No.: B2549831
CAS No.: 868216-54-0
M. Wt: 315.36
InChI Key: XVKIOJIUMGFCCW-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a five-membered ring structure containing two nitrogen atoms. It also contains a sulfanyl group (–SH), a sulfonyl group (–SO2–), and a nitrophenyl group (a phenyl ring with a nitro group –NO2 attached). These functional groups suggest that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, sulfanyl group, sulfonyl group, and nitrophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group in the nitrophenyl group is often involved in electrophilic substitution reactions, while the sulfanyl and sulfonyl groups might participate in nucleophilic substitution or redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl group and the nitro group would likely make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled and stored. Proper safety data sheets (SDS) should be consulted for detailed information .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its interactions with other molecules .

Properties

IUPAC Name

2-ethylsulfanyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-2-19-11-12-7-8-13(11)20(17,18)10-5-3-9(4-6-10)14(15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKIOJIUMGFCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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